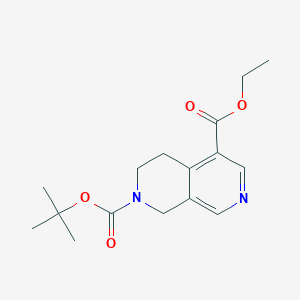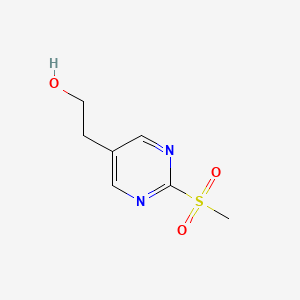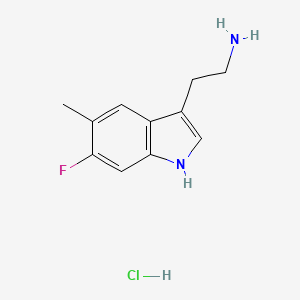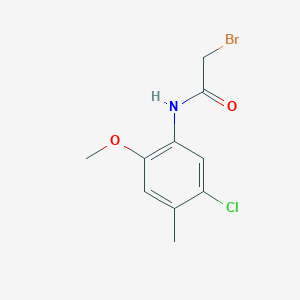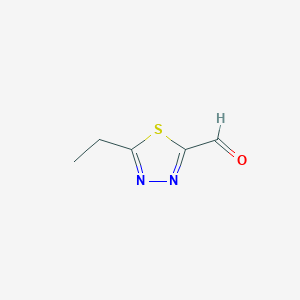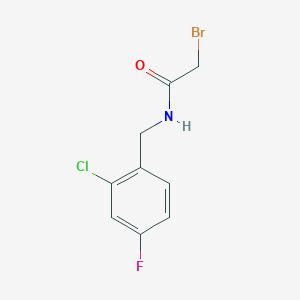
tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate
Overview
Description
Tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate is a compound with the molecular formula C14H27NO4 and a molecular weight of 273.37 g/mol . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a tert-butyl group, a carbamate group, and a cyclohexyl group with two hydroxyl groups attached to a propane chain .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 273.37 g/mol . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available literature.
Scientific Research Applications
Synthesis and Derivative Applications
Synthesis of Natural Product Derivatives : This compound has been used as an intermediate in synthesizing derivatives of jaspine B, a natural product isolated from sponges, demonstrating cytotoxic activity against several human carcinoma cell lines. This synthesis involves multiple steps, including esterification and reduction, highlighting its importance in medicinal chemistry (Tang et al., 2014).
Investigation in 1,3-Dipolar Cycloaddition : The reactivity of tert-butyl N-ethynyl-N-phenylcarbamate, a related compound, was explored in 1,3-dipolar cycloaddition with C-carboxymethyl-N-phenylnitrilimine. This study provides insights into the regioselectivity of cycloadduct formation, which is crucial for the development of new pharmaceuticals (González et al., 2013).
Antiarrhythmic and Hypotensive Activity : Research has explored the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates for evaluating their antiarrhythmic and hypotensive properties. This indicates the potential of these compounds in cardiovascular therapeutic applications (Chalina et al., 1998).
Chemoselective Transformation in Organic Synthesis : The compound has been investigated for its role in the chemoselective transformation of amino protecting groups. This study offers valuable insights into the versatility of tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate in synthetic organic chemistry, particularly in amino group protection (Sakaitani & Ohfune, 1990).
Biochemical and Pharmaceutical Research
Role in Synthesizing β-Secretase Inhibitors : Enantioselective synthesis routes utilizing tert-butyl carbamates have been developed for creating β-secretase inhibitors. These inhibitors are significant in the treatment of neurodegenerative diseases, such as Alzheimer's (Ghosh et al., 2017).
Synthesis of Biologically Active Compounds : Research includes the synthesis of important intermediates in biologically active compounds like omisertinib, indicating the compound's role in developing cancer therapeutics (Zhao et al., 2017).
Intermediate in Enantioselective Synthesis : This compound serves as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, essential in the study of nucleic acid analogs and potential therapeutic agents (Ober et al., 2004).
Properties
IUPAC Name |
tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h10-12,16-17H,4-9H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMOYBQGELDHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383659.png)
![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383660.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383661.png)
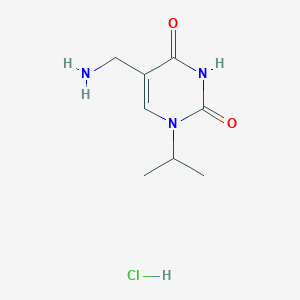
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383664.png)
![tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B1383665.png)
